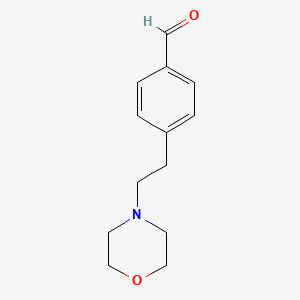
4-(2-Morpholinoethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is an organic compound with the molecular formula C13H17NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring via an ethyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde typically involves the reaction of 4-(2-bromoethyl)morpholine with benzaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the morpholine nitrogen attacks the electrophilic carbon of the benzaldehyde, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(2-bromoethyl)morpholine, benzaldehyde
Solvent: Anhydrous ethanol
Catalyst: Potassium carbonate
Temperature: Reflux conditions
Time: 12-24 hours
Industrial Production Methods
Industrial production of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(morpholin-4-yl)ethyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid, low temperature
Major Products Formed
Oxidation: 4-[2-(morpholin-4-yl)ethyl]benzoic acid
Reduction: 4-[2-(morpholin-4-yl)ethyl]benzyl alcohol
Substitution: 4-[2-(morpholin-4-yl)ethyl]-2-nitrobenzaldehyde
Aplicaciones Científicas De Investigación
4-[2-(morpholin-4-yl)ethyl]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for polymers.
Mecanismo De Acción
The mechanism of action of 4-[2-(morpholin-4-yl)ethyl]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Morpholinyl)benzaldehyde
- 4-[2-(4-Morpholinyl)ethoxy]benzaldehyde
- 4-(2-Morpholin-4-yl-ethoxy)-benzaldehyde
Uniqueness
4-[2-(morpholin-4-yl)ethyl]benzaldehyde is unique due to its specific structural features, such as the ethyl linker between the morpholine ring and the benzaldehyde group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(2-morpholin-4-ylethyl)benzaldehyde |
InChI |
InChI=1S/C13H17NO2/c15-11-13-3-1-12(2-4-13)5-6-14-7-9-16-10-8-14/h1-4,11H,5-10H2 |
Clave InChI |
GUKYBGMRVFCUPE-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)


![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)






![N7-Propylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B13635051.png)
